molecular formula C12H20FN5 B2605569 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 1820571-56-9

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No. B2605569
CAS RN: 1820571-56-9
M. Wt: 253.325
InChI Key: XVOHBPDPMBWEAY-UWVGGRQHSA-N
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Description

This compound is a pyrimidine derivative with a pyrrolidine ring and a fluorine atom. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products .


Molecular Structure Analysis

The presence of the pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom, could contribute to the stereochemistry of the molecule. The fluorine atom is a small, highly electronegative atom, which could influence the chemical reactivity of the compound .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or addition reactions. The presence of the fluorine atom could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and configuration of the substituents. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Drug Development

This compound features a pyrrolidine ring, a common scaffold in drug discovery due to its versatility and the presence of nitrogen heterocycles . The pyrrolidine ring is particularly valued for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in the development of new medications. The compound’s structure allows for significant modifications, potentially leading to novel treatments for various diseases.

Analytical Chemistry: Method Development

In analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods. Its unique structure, which includes a pyrrolidine ring and a dimethylpyrimidin-2-amine group, could be beneficial in chromatography, mass spectrometry, or spectroscopy for the identification and quantification of similar compounds or metabolites .

Industrial Applications: Material Science

The structural properties of this compound may be explored for the development of new materials. For instance, its fluorine atom could be utilized in the creation of fluoropolymers, which are known for their high resistance to solvents, acids, and bases. The compound’s molecular framework could also inspire the design of novel organic semiconductors or catalysts .

Environmental Science: Pollutant Analysis

In environmental science, this compound could serve as a molecular marker in the study of environmental pollutants. Its stability and distinctive structure make it suitable for tracing or studying the degradation pathways of related compounds in various ecosystems .

Biochemistry: Enzyme Inhibition Studies

The compound’s potential to act as an enzyme inhibitor makes it a valuable tool in biochemistry. Researchers could investigate its interaction with specific enzymes, which could lead to insights into enzyme mechanisms or the development of new inhibitors for therapeutic purposes .

Pharmacology: Pharmacokinetic Studies

Due to its unique molecular structure, this compound could be used in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. Its properties may help in the design of drugs with better bioavailability and efficacy .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of pyrimidine derivatives is a rich field with potential for the discovery of new pharmaceuticals. Future research could involve the synthesis and testing of similar compounds to explore their biological activity .

properties

IUPAC Name

4-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHBPDPMBWEAY-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

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